5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

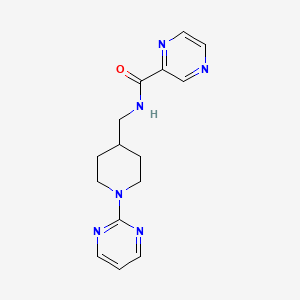

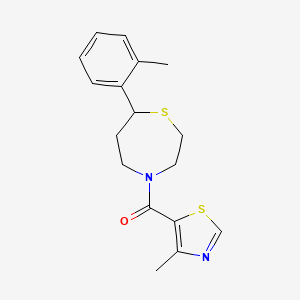

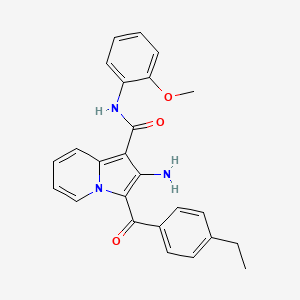

The compound “5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a complex organic molecule that contains several functional groups. It includes a fluorine atom, a triazole ring, a butan-2-yl group, and a nicotinamide moiety .

Molecular Structure Analysis

The molecule contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the fluorine atom and the butan-2-yl group would likely have significant effects on the molecule’s overall structure and properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions . The fluorine atom, being highly electronegative, could also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could affect the compound’s polarity and solubility .

Wissenschaftliche Forschungsanwendungen

Potential Anti-Tumor Applications

Research into co-crystals of 5-fluorouracil-nicotinamide (5-FU-NCM) highlights the potential of fluoro-nicotinamide derivatives in anti-tumor applications. These co-crystals exhibit enhanced solubility and anti-tumor effects in comparison to 5-FU alone, suggesting potential as anti-tumor drugs (Zhang et al., 2020).

Metabolic Impact

Studies on nicotinamide N-methyltransferase (NNMT) and its influence on the efficacy of cancer therapies, such as 5-fluorouracil, demonstrate the metabolic implications of nicotinamide derivatives in cancer resistance mechanisms. The modulation of NNMT activity can significantly impact the resistance of colorectal cancer cells to treatments, offering insights into overcoming drug resistance (Xie et al., 2016).

Supramolecular Chemistry and Material Science

Nicotinamide has been used in the synthesis of supramolecular arrays, illustrating its utility in material science. The formation of hydrogen-bonded supramolecular arrays from copper(II) halogenobenzoates with nicotinamide showcases the versatility of nicotinamide derivatives in creating complex structures with potential applications in catalysis, sensing, and materials science (Halaška et al., 2016).

Antiprotozoal Activity

Synthesis and evaluation of nicotinamide derivatives for their antiprotozoal activity offer another avenue of scientific research. Certain derivatives have shown significant activity against Trypanosoma and Plasmodium species, suggesting potential applications in treating protozoal infections (Ismail et al., 2003).

Enhancing Transdermal Drug Delivery

The interaction of nicotinamide with parabens has been studied for its effect on solubility, partition, and transdermal permeation. Nicotinamide's ability to form complexes with parabens and modify their solubility and skin permeability can inform the development of more effective transdermal drug delivery systems (Nicoli et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O/c1-9(2)12(8-19-4-3-16-18-19)17-13(20)10-5-11(14)7-15-6-10/h3-7,9,12H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUWNQPMYRRAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)

![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)